Dimethylaminomicheliolide

cancer-selective cytotoxicity neuroblastoma osteosarcoma

Dimethylaminomicheliolide (DMAMCL, CAS 1403357-81-2; synonym ACT001) is a semi-synthetic dimethylamino Michael adduct prodrug of the guaianolide sesquiterpene lactone micheliolide (MCL). MCL itself is derived from the natural product parthenolide (PTL), isolated from Tanacetum parthenium (feverfew).

Molecular Formula C17H28NO3+
Molecular Weight 294.4 g/mol
CAS No. 1403357-81-2
Cat. No. B10775126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylaminomicheliolide
CAS1403357-81-2
Molecular FormulaC17H28NO3+
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCC1=C2CCC(C2C3C(CC1)C(C(=O)O3)C[NH+](C)C)(C)O
InChIInChI=1S/C17H27NO3/c1-10-5-6-12-13(9-18(3)4)16(19)21-15(12)14-11(10)7-8-17(14,2)20/h12-15,20H,5-9H2,1-4H3/p+1/t12-,13-,14-,15-,17+/m0/s1
InChIKeyZPBIJIIQXPRJSS-WNZSCWOMSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethylaminomicheliolide (DMAMCL, ACT001): A Clinical-Stage, Brain-Penetrant Micheliolide Prodrug for Oncology Research and Procurement


Dimethylaminomicheliolide (DMAMCL, CAS 1403357-81-2; synonym ACT001) is a semi-synthetic dimethylamino Michael adduct prodrug of the guaianolide sesquiterpene lactone micheliolide (MCL) . MCL itself is derived from the natural product parthenolide (PTL), isolated from Tanacetum parthenium (feverfew) [1]. DMAMCL was rationally designed to overcome the poor aqueous solubility and acid/base instability of PTL, and to serve as a slow-release prodrug that continuously liberates MCL in plasma [2]. The compound has entered clinical evaluation (Australian trial ACTRN12616000228482) for advanced solid tumors including glioblastoma multiforme (GBM) [3]. DMAMCL is distinguished by a multi-target mechanism involving plasminogen activator inhibitor-1 (PAI-1) inhibition, irreversible PKM2 tetramerization and activation, and NF-κB pathway suppression [4].

Why Micheliolide, Parthenolide, or DMAPT Cannot Substitute for Dimethylaminomicheliolide in Brain-Targeted Oncology Research


The sesquiterpene lactone family members PTL, MCL, DMAPT, and DMAMCL share a guaianolide core but diverge profoundly in pharmacokinetic and pharmaceutical properties that preclude simple substitution [1]. Parthenolide itself is unstable in acidic and basic conditions and has extremely low aqueous solubility, severely limiting its oral bioavailability and CNS exposure [2]. MCL, while more stable than PTL, has a plasma half-life of only 2.64 hours and does not efficiently cross the blood-brain barrier [3]. DMAPT (dimethylaminoparthenolide), the dimethylamino analog of PTL, improves water solubility but lacks the brain-penetrant, slow-release prodrug design of DMAMCL and has a shorter oral half-life [4]. DMAMCL specifically combines three engineered advantages—a dimethylamino Michael adduct for enhanced aqueous solubility, a prodrug architecture enabling sustained MCL release over approximately 8 hours in plasma, and fumarate salt formulation (ACT001) that achieves brain-to-plasma concentration ratios of 1.8:1—that none of its structural analogs simultaneously deliver [5].

Quantitative Differentiation Evidence: Dimethylaminomicheliolide vs. Closest Structural and Pharmacological Analogs


Cancer Cell vs. Normal Cell Cytotoxicity Selectivity: DMAMCL IC50 in Neuroblastoma and Osteosarcoma Compared with Non-Malignant Lines

DMAMCL demonstrates a meaningful cytotoxicity differential between cancer cells and non-malignant cells across multiple tumor types. In neuroblastoma (NB), DMAMCL IC50 values for four NB lines (NGP, AS, KCNR, BE2) ranged from 3.2 to 13.0 μM, whereas the IC50 in NIH3T3 normal murine fibroblasts exceeded 30 μM [1]. This represents an approximate 3- to 10-fold selectivity window depending on the NB line. In osteosarcoma (OS), DMAMCL IC50 values ranged from 11.73 μM (143B) to 13.16 μM (Saos-2), compared with 25.24 μM in NIH3T3 cells (≈2-fold selectivity) and 42.01 μM in ARPE19 normal human retinal epithelial cells (≈4-fold selectivity) [2]. In glioma, DMAMCL IC50 values against C6 and U-87MG lines were 27.18 ± 1.89 μM and 20.58 ± 1.61 μM, respectively, though direct normal glial cell comparators were not reported in the same study [3].

cancer-selective cytotoxicity neuroblastoma osteosarcoma therapeutic window

Blood-Brain Barrier Penetration: DMAMCL Brain-to-Plasma Ratio vs. Temozolomide Standard-of-Care

A critical differentiator for brain tumor applications is the brain-to-plasma concentration ratio. In preclinical animal models, the fumarate salt form of DMAMCL (ACT001) achieved a brain concentration 1.8 times higher than its plasma concentration [1]. By direct comparison, temozolomide (TMZ), the current standard-of-care chemotherapeutic for GBM, achieves a brain concentration only 40% (0.4×) of its plasma concentration . This represents an approximately 4.5-fold relative advantage in brain-to-plasma partitioning for ACT001 over TMZ. Additionally, DMAMCL was shown to be more highly concentrated in brain than in plasma in a rat glioma model using UPLC-MS/MS analysis [2].

blood-brain barrier penetration glioblastoma brain tumor CNS pharmacokinetics

Aqueous Solubility Enhancement: DMAMCL vs. Parthenolide – ~1000-Fold Improvement Enabling Oral Bioavailability

The dimethylamino modification that defines DMAMCL was expressly designed to address parthenolide's extremely poor aqueous solubility. DMAMCL and its chemical cousin DMAPT both exhibit water solubility approximately 1,000-fold greater than the parent natural product parthenolide [1]. This solubility improvement is the foundational pharmaceutical property that enables DMAMCL to be formulated as an orally bioavailable agent. The fumarate salt form (ACT001) further enhances both solubility and long-term storage stability relative to the free base DMAMCL [2]. In contrast, parthenolide's negligible aqueous solubility has historically prevented its clinical development as an oral anticancer agent despite its compelling in vitro activity profile [3].

aqueous solubility oral bioavailability formulation drug-likeness

In Vivo Orthotopic Glioblastoma Efficacy: DMAMCL Tumor Growth Inhibition and Survival Extension in Preclinical GBM Models

In an orthotopic glioma model using C6 cells implanted into rat caudatum, daily oral administration of DMAMCL for 21 days reduced tumor burden by 60% to 88% relative to vehicle-treated controls and more than doubled the mean lifespan of tumor-bearing rats [1]. In a separate orthotopic glioblastoma model employing the ACT001 (fumarate salt) formulation, tumor growth was inhibited by 87% and survival was extended by 172% [2]. These in vivo efficacy data are supported by toxicity evaluations showing that oral DMAMCL at 200 or 300 mg/kg once daily for 21 days did not produce detectable toxicity in rats as assessed by body weight, food intake, hematological and serum biochemical parameters, and tissue histology [3]. For comparison, MCL alone lacks published orthotopic GBM efficacy data of comparable magnitude, and parthenolide cannot be dosed orally at equivalent levels due to solubility limitations.

orthotopic glioblastoma model in vivo efficacy tumor growth inhibition survival benefit

Slow-Release Prodrug Pharmacokinetics: DMAMCL Sustains MCL Plasma Exposure for ≥8 Hours vs. Bolus MCL Administration

DMAMCL is a rationally designed Michael adduct prodrug that slowly and continuously releases its active metabolite MCL in plasma over approximately 8 hours following oral administration [1]. This sustained-release mechanism maintains effective MCL plasma concentrations over an extended period, in contrast to direct MCL administration which is subject to a shorter half-life (2.64 hours for MCL [2]) and more rapid clearance. The slow conversion of DMAMCL to MCL is a defining pharmaceutical property that enables once-daily oral dosing and sustains pharmacodynamic target engagement [3]. This 'double-slow' strategy—slow gastrointestinal absorption plus slow in vivo conversion—is encoded in the ACT001 formulation design [4]. No equivalent sustained-release prodrug architecture exists for DMAPT or for the parent PTL.

prodrug pharmacokinetics sustained release MCL plasma exposure oral bioavailability

Optimal Research Application Scenarios for Dimethylaminomicheliolide Based on Quantitative Differentiation Evidence


Glioblastoma and Brain Metastasis Preclinical Research Requiring CNS-Penetrant Oral Agents

DMAMCL/ACT001 is the preferred sesquiterpene lactone for orthotopic glioblastoma or brain metastasis xenograft models where CNS penetration is non-negotiable. Its brain-to-plasma ratio of 1.8:1 (vs. 0.4:1 for temozolomide) [1] and demonstrated 60–88% tumor burden reduction with >2-fold survival extension in orthotopic glioma models [2] make it uniquely suited among this compound class for studies requiring oral dosing with meaningful brain exposure. The prodrug design sustains MCL levels for ~8 hours, supporting once-daily dosing regimens in GBM models [3].

Pediatric Solid Tumor Research with Differentiation-Inducing Mechanisms (Rhabdomyosarcoma, Neuroblastoma, Osteosarcoma)

DMAMCL's unique ability to induce differentiation in rhabdomyosarcoma (RMS) cells—evidenced by morphological changes, enhanced muscle differentiation markers, and metabolic reprogramming from malignant to benign phenotype [1]—coupled with its 3–10× selectivity margin for neuroblastoma cells over normal fibroblasts (IC50 3.2–13.0 μM vs. >30 μM in NIH3T3) [2] and 2–4× selectivity in osteosarcoma [3], positions it as a procurement priority for pediatric oncology research programs exploring differentiation therapy or cancer stem cell targeting in childhood solid tumors.

Cancer Stem Cell (CSC) Targeting and Leukemia Stem Cell Research

DMAMCL was originally identified for its ability to selectively inhibit AML stem and progenitor cells (CD34+CD38− population) [1]. Its active metabolite MCL irreversibly tetramerizes and activates PKM2 via covalent binding at C424, a residue absent in PKM1, granting mechanism-based selectivity [2]. For researchers studying CSC-directed therapeutics, DMAMCL offers a tool compound with both a defined molecular target (PKM2 activation, PAI-1 inhibition) and documented activity against leukemia stem/progenitor populations in primary AML cells and NOD/SCID AML models [3], features not concurrently reported for MCL, PTL, or DMAPT.

Combination Chemotherapy Preclinical Studies Exploiting Synergistic Mechanisms

DMAMCL has documented synergistic antitumor effects with multiple standard-of-care chemotherapeutic agents across tumor types: with cisplatin in glioblastoma (via PAI-1/PI3K/AKT pathway) [1], with vincristine and epirubicin in rhabdomyosarcoma (prolonged survival even after treatment termination) [2], and with etoposide or cisplatin in neuroblastoma (increased antitumor effects vs. each agent alone in vivo) [3]. This consistent synergism profile across diverse tumor types and drug classes supports the procurement of DMAMCL for preclinical combination therapy studies where the goal is to identify regimens that enhance efficacy beyond monotherapy without overlapping toxicity.

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